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molecular formula C7H12O4S B144387 Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester CAS No. 7400-45-5

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Cat. No. B144387
M. Wt: 192.24 g/mol
InChI Key: XNDKLLFGXIEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865718B2

Procedure details

To a solution of methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (5.0 g, 26 mmol) in THF/MeOH/water (60 mL, 4:1:1) was added lithium hydroxide monohydrate (4.375 g, 101 mmol). The resulting mixture was stirred at room temperature overnight before it was concentrated under reduced pressure. The residue obtained was diluted with water (˜100 mL) and the resulting solution was acidified with 6N HCl. The mixture was partitioned between water and ethyl acetate. The organic extract was washed with more water, separated, dried over sodium sulfate, filtered and evaporated to afford 3-((carboxymethyl)thio)propanoic acid (3.64 g, 85%) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.55-2.57 (t, 2H) 2.75-2.79 (t, 2H) 3.27 (s, 2H) 12.41 (s, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.375 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[CH2:4][S:5][CH2:6][CH2:7][C:8]([O:10]C)=[O:9].O.[OH-].[Li+].Cl>C1COCC1.CO.O.O>[C:3]([CH2:4][S:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])([OH:12])=[O:2] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CSCCC(=O)OC)=O
Name
lithium hydroxide monohydrate
Quantity
4.375 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF MeOH water
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with more water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)CSCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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